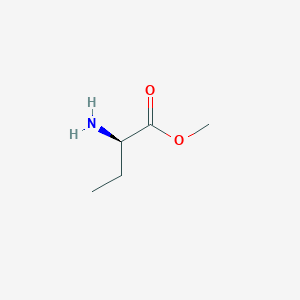

(R)-methyl 2-aminobutanoate

描述

Structure

3D Structure

属性

分子式 |

C5H11NO2 |

|---|---|

分子量 |

117.15 g/mol |

IUPAC 名称 |

methyl (2R)-2-aminobutanoate |

InChI |

InChI=1S/C5H11NO2/c1-3-4(6)5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1 |

InChI 键 |

ZZWPOYPWQTUZDY-SCSAIBSYSA-N |

手性 SMILES |

CC[C@H](C(=O)OC)N |

规范 SMILES |

CCC(C(=O)OC)N |

产品来源 |

United States |

Stereochemical Definition and Nomenclatural Specificity of R Methyl 2 Aminobutanoate

Absolute Configuration (R-enantiomer) and Chirality

(R)-methyl 2-aminobutanoate is a chiral molecule, meaning it is non-superimposable on its mirror image. This chirality arises from the presence of a stereocenter, a carbon atom bonded to four different substituent groups. In the case of methyl 2-aminobutanoate, the chiral carbon is the second carbon atom (C2) of the butanoate chain.

The designation "(R)" refers to the absolute configuration of this stereocenter, which is determined using the Cahn-Ingold-Prelog (CIP) priority rules. myheplus.commasterorganicchemistry.com This internationally recognized system provides an unambiguous method for defining the spatial arrangement of the substituents around a chiral center. libretexts.orgwikipedia.org The application of the CIP rules to methyl 2-aminobutanoate involves a two-step process:

Assigning Priorities to Substituents: The four groups attached to the chiral carbon are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority. masterorganicchemistry.com If two atoms have the same atomic number, the ranking is determined by moving to the next atoms along the chain until a point of difference is found. myheplus.com

For this compound, the substituents and their priorities are as follows:

-NH₂ (Amino group): The nitrogen atom (atomic number 7) has the highest priority. (Priority 1)

-COOCH₃ (Methoxycarbonyl group): The carbon atom is bonded to two oxygen atoms (atomic number 8), giving it a higher priority than the ethyl group. (Priority 2)

-CH₂CH₃ (Ethyl group): The carbon atom is bonded to another carbon and two hydrogen atoms. (Priority 3)

-H (Hydrogen atom): The hydrogen atom (atomic number 1) has the lowest priority. (Priority 4)

Determining the Stereochemical Descriptor: The molecule is then oriented in three-dimensional space so that the lowest-priority substituent (hydrogen) is pointing away from the viewer. masterorganicchemistry.com The direction of the arc from the highest-priority substituent (1) to the second-highest (2) and then to the third-highest (3) is observed.

If the direction of this arc is clockwise , the configuration is designated as (R) (from the Latin rectus, meaning right). masterorganicchemistry.comlibretexts.org

If the direction is counter-clockwise , the configuration is designated as (S) (from the Latin sinister, meaning left). masterorganicchemistry.com

In the case of this compound, the arrangement of the amino, methoxycarbonyl, and ethyl groups around the chiral center follows a clockwise progression, thus assigning it the (R) descriptor.

IUPAC and Systematic Nomenclatures for this compound

The formal and unambiguous naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. For this compound, the IUPAC name clearly communicates its structure, including its stereochemistry.

The systematic name is broken down as follows:

Butanoate: Indicates a four-carbon ester.

2-amino: Specifies that an amino group (-NH₂) is attached to the second carbon of the butanoate chain.

methyl: Denotes that the ester is formed with methanol (B129727).

(R)-: A prefix that specifies the absolute configuration at the chiral center (C2), as determined by the CIP rules.

Therefore, the full IUPAC name is This compound .

In addition to the IUPAC name, several synonyms and alternative names may be encountered in chemical literature and databases. It is important to recognize these to ensure accurate identification of the compound.

| Nomenclature Type | Name |

| IUPAC Name | This compound |

| Synonym | Methyl D-homoalaninate |

| Systematic Name | (R)-2-Amino-butyric acid methyl ester |

This table is interactive and can be sorted by clicking on the column headers.

Stereochemical Purity and Enantiomeric Excess Considerations in Research

In many scientific applications, particularly in the fields of pharmaceuticals and materials science, the biological or chemical activity of a chiral molecule is often associated with a single enantiomer. myheplus.commdpi.com The other enantiomer may be inactive or, in some cases, exhibit undesirable effects. vt.edu Consequently, the stereochemical purity of a chiral compound is of utmost importance.

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. An enantiomerically pure sample has an ee of 100%, while a racemic mixture (an equal mixture of both enantiomers) has an ee of 0%.

The synthesis of enantiomerically pure compounds is a significant area of chemical research. nih.gov For instance, certain stereocontrolled synthetic routes, such as reductive amination, have been shown to produce this compound with an enantiomeric excess greater than 99%.

The determination of enantiomeric excess is a critical step in the characterization of chiral compounds. Several analytical techniques are employed for this purpose, with chiral high-performance liquid chromatography (HPLC) being one of the most common and reliable methods. yakhak.org This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. yakhak.org Other methods for determining enantiomeric excess include gas chromatography with a chiral column and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.

The use of enantiomerically pure starting materials like this compound is crucial in asymmetric synthesis, where the goal is to produce a target molecule with a specific stereochemistry. nih.gov The high enantiomeric purity of the starting material directly influences the stereochemical outcome of the subsequent reactions, ensuring the desired biological or chemical properties of the final product.

Advanced Synthetic Methodologies for Enantiopure R Methyl 2 Aminobutanoate

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct routes to enantiopure compounds by creating the desired stereocenter in a controlled manner. These approaches can be broadly categorized into catalytic methods (enantioselective catalysis) and stoichiometric methods (chiral auxiliaries), alongside biocatalytic transformations which harness the inherent stereoselectivity of enzymes.

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the preparation of α-amino esters, chiral Brønsted acids and bases have proven particularly effective.

One notable approach involves the asymmetric amination of carbonyl compounds. For instance, cinchona-derived alkaloids have been used to catalyze the asymmetric amination of substituted butanoates, yielding products with a nitrogen-bearing stereocenter in high yields. researchgate.net Another strategy is the organocatalytic asymmetric N–H insertion reaction of α-carbonyl sulfoxonium ylides, which, in the presence of a chiral phosphoric acid catalyst, can provide access to α-amino esters with excellent enantiocontrol. rsc.org These methods represent a metal-free alternative to traditional carbene insertion reactions. rsc.org

| Catalyst Type | Substrate Example | Key Features | Reference |

| Cinchona-derived alkaloid | 3-(2-oxoindolin-3-ylidene)butanoates | Catalyzes asymmetric amination to create N-containing stereocenters. | researchgate.net |

| Chiral Phosphoric Acid | α-carbonyl sulfoxonium ylides | Metal-free N-H insertion, high enantiocontrol for α-aryl glycines. | rsc.org |

The asymmetric hydrogenation of prochiral precursors, such as α-enamino esters or α-imino esters, is one of the most effective and widely used methods for synthesizing chiral α-amino acids and their esters. nih.gov This method typically involves a transition metal complexed with a chiral ligand.

Nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has been shown to be an efficient route to chiral α-aryl glycines, which are structurally related to the target compound. nih.govacs.org These reactions can achieve high yields and excellent enantioselectivities (up to 98% ee) and can be performed on a gram scale with low catalyst loading. nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation of α-iminoesters, using ligands like (R,R)-QuinoxP*, has been developed, affording products in excellent yields and enantioselectivities under mild conditions, such as 1 atm of hydrogen pressure at room temperature. bohrium.com The choice of solvent can be critical, with trifluoroethanol (TFE) often providing the best results. bohrium.com

| Metal Catalyst | Precursor Type | Chiral Ligand Example | Key Findings | Reference |

| Nickel | N-aryl imino esters | P-stereogenic dialkyl phosphine (B1218219) (BenzP) | High yields and up to 98% ee; scalable. nih.govacs.org | nih.govacs.org |

| Palladium | α-iminoesters | (R,R)-QuinoxP | Excellent ee and yields under 1 atm H₂ at room temperature. bohrium.com | bohrium.com |

| Rhodium | α-dehydroamino acid derivatives | Chiral diphosphine ligands (e.g., BINAP) | A standard, highly successful industrial method. nih.gov | nih.gov |

The success of metal-catalyzed asymmetric reactions is heavily dependent on the structure of the chiral ligand. A vast array of chiral ligands, particularly phosphorus-based ligands, have been developed to induce high stereoselectivity in the synthesis of α-amino esters.

Chiral diphosphine ligands, such as BINAP, are famously used in rhodium- and ruthenium-catalyzed asymmetric hydrogenations of α-dehydroamino acid derivatives, a method that earned a Nobel Prize and is used industrially. nih.govokayama-u.ac.jp For nickel-catalyzed hydrogenations, P-stereogenic dialkyl phosphine ligands like BenzP* have proven effective. acs.org In palladium-catalyzed systems, ligands like (R,R)-QuinoxP* have demonstrated high efficacy. bohrium.com The ligand and metal form a chiral catalytic species in situ, which then orchestrates the stereoselective transformation of the substrate. The development of new ligands is a continuous effort to improve reaction efficiency and enantioselectivity for a broader range of substrates. okayama-u.ac.jp

This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved.

A prominent example is the use of nonracemic sulfinimines, developed by Davis and Ellman. acs.org The addition of nucleophiles to chiral N-sulfinylimines derived from glyoxylate (B1226380) esters is a powerful method for synthesizing α-amino acid derivatives. For instance, the addition of lithio tris(methylthio)methane (B1581983) to a nonracemic sulfinimine provides α-sulfinamido trithioformates with excellent diastereoselectivity, which can then be converted to the desired α-amino acid ester. acs.org Another strategy employs photoredox catalysis, where radicals add to a chiral glyoxylate-derived N-sulfinyl imine, with the sulfinyl group acting as an effective chiral auxiliary to give high diastereoselectivity. rsc.org Evans' chiral oxazolidinone auxiliaries are also widely used in the asymmetric alkylation of enolates to produce chiral α-amino acids. researchgate.net

| Chiral Auxiliary | Reaction Type | Key Features | Reference |

| N-sulfinyl imine (Ellman's) | Nucleophilic addition | High diastereoselectivity, versatile for various nucleophiles. | acs.orgrsc.org |

| Evans' oxazolidinone | Enolate alkylation | Effective for asymmetric alkylation to form α-substituted amino acids. | researchgate.net |

| N-phosphinyl group | Asymmetric reduction | Reduction of chiral N-phosphinyl α-imino esters with L-selectride gives excellent yields and diastereoselectivities (up to 99:1). beilstein-journals.org | beilstein-journals.org |

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. researchgate.net For the synthesis of enantiopure (R)-methyl 2-aminobutanoate, transaminases and lipases are particularly relevant.

Reductive Amination: Imine reductases (IREDs) can catalyze the direct reductive coupling of α-ketoesters and amines to produce N-substituted α-amino esters. nih.gov This biocatalytic approach can generate both (R)- and (S)-enantiomers with high conversion and excellent enantioselectivity. nih.gov Transaminases are also widely used; they transfer an amino group from a donor molecule to a ketone or aldehyde acceptor, such as methyl 2-oxobutanoate (B1229078), to form the chiral amine. researchgate.netnih.gov Overcoming the kinetic limitations of these reactions is key to developing efficient processes. researchgate.net

Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically pure. Lipases are commonly used for the kinetic resolution of racemic amino acid esters. academie-sciences.fr For example, a racemic mixture of methyl 2-aminobutanoate can be subjected to enzymatic hydrolysis or acylation, where the enzyme selectively processes one enantiomer (e.g., the S-enantiomer), allowing for the isolation of the unreacted (R)-enantiomer with high optical purity. A patent describes a process where racemic methyl 2-aminobutanoate is subjected to enzymatic hydrolysis, leaving the (R)-isomer, which is less reactive to the enzyme, to be recovered. patsnap.com

| Enzyme Class | Strategy | Substrate Example | Key Features | Reference |

| Imine Reductase (IRED) | Asymmetric reductive amination | α-ketoesters and amines | High conversion and excellent ee for both enantiomers under mild conditions. | nih.gov |

| Transaminase (ATA) | Asymmetric amination | Methyl 2-oxobutanoate | High stereoselectivity in transferring an amino group to a keto-acid precursor. researchgate.netnih.gov | researchgate.netnih.gov |

| Lipase (B570770) | Kinetic Resolution | Racemic methyl 2-aminobutanoate | Selective acylation or hydrolysis of one enantiomer, allowing separation of the desired (R)-enantiomer. academie-sciences.frpatsnap.com | academie-sciences.frpatsnap.com |

Biocatalytic Transformations

Enzymatic Esterification of (R)-2-aminobutanoic acid

The direct esterification of (R)-2-aminobutanoic acid with methanol (B129727), catalyzed by an acid, is a straightforward approach to synthesize this compound. This reaction is typically performed under acidic conditions, often using hydrochloric acid, which serves as both a catalyst and a source for the hydrochloride salt of the final product.

A common procedure involves refluxing (R)-2-aminobutanoic acid and methanol in the presence of a strong acid like concentrated HCl. The reaction proceeds through the protonation of the carboxylic acid group, which is then susceptible to nucleophilic attack by methanol, leading to the formation of the methyl ester.

| Parameter | Value |

| Starting Material | (R)-2-aminobutanoic acid |

| Reagent | Methanol |

| Catalyst | Hydrochloric Acid (HCl) |

| Product | This compound hydrochloride |

This method's efficiency can be influenced by factors such as reaction time, temperature, and the molar ratio of reactants.

Enantioselective Transamination or Dehydrogenation Followed by Derivatization

Enantioselective transamination is a highly effective method for producing chiral amines from keto acids. This process utilizes transaminase enzymes, which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent, to transfer an amino group from a donor molecule to a ketone substrate with high stereoselectivity. tandfonline.com For the synthesis of this compound, the process would involve the enantioselective transamination of 2-oxobutanoate to yield (R)-2-aminobutanoic acid, which is then esterified.

Transaminases can be (R)-selective or (S)-selective. An (R)-selective co-transaminase can be used to convert 2-oxobutanoate to (R)-2-aminobutanoic acid. google.com The use of whole-cell biotransformations containing engineered transaminases is a common strategy. researchgate.net These systems can be designed to use simple amino donors like aspartic acid or alanine. researchgate.net

Alternatively, dehydrogenases can be employed. For instance, L-threonine can be deaminated to α-ketobutyric acid, which is then subjected to a hydrogenation reaction to produce L-2-aminobutyric acid (the (S)-enantiomer). researchgate.net To obtain the (R)-enantiomer, an (R)-specific dehydrogenase would be required.

Following the enzymatic synthesis of (R)-2-aminobutanoic acid, a standard esterification step with methanol under acidic conditions yields the desired this compound.

Whole-Cell Biotransformations

Whole-cell biotransformations offer a practical and cost-effective approach for the synthesis of chiral compounds by harnessing the metabolic pathways of microorganisms. These systems can be engineered to overexpress specific enzymes, leading to high product yields.

For the production of L-2-aminobutyric acid, recombinant Escherichia coli cells have been engineered to contain genes for enzymes like tyrosine aminotransferase, threonine deaminase, and α-acetolactate synthase. researchgate.net In such a system, L-threonine and L-aspartic acid can serve as substrates. researchgate.net The 2-ketobutyrate formed from threonine is then aminated by the aminotransferase using aspartate as the amino donor. researchgate.net To produce the (R)-enantiomer, the system would need to incorporate an (R)-selective transaminase.

Whole-cell biotransformations can also be used to produce L-2-aminobutanoate from substrates like citramalate (B1227619) or citraconate using the native enzymes of a host like E. coli. google.com The production can be enhanced by overexpressing key enzymes such as IlvE. google.com Permeabilized cells are sometimes used to improve substrate uptake and product release. google.commdpi.com

| Biotransformation System | Key Features |

| Recombinant E. coli | Overexpression of transaminases and other enzymes. |

| Substrates | 2-oxobutanoate, L-threonine, L-aspartic acid. |

| Product | (R)- or (S)-2-aminobutanoic acid, depending on enzyme selectivity. |

| Advantages | Avoids the need for purified enzymes, potential for cofactor regeneration. |

Resolution Techniques

Resolution techniques are employed to separate a racemic mixture into its individual enantiomers.

Diastereomeric Salt Formation and Crystallization

A classical and widely used method for resolving racemic mixtures of amino acids and their derivatives is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.org

For the resolution of racemic methyl 2-aminobutanoate, a chiral acid like L-tartaric acid can be used as the resolving agent. The reaction of racemic methyl 2-aminobutanoate with L-tartaric acid in a suitable solvent, such as methanol, leads to the formation of two diastereomeric salts: (this compound)-(L-tartrate) and ((S)-methyl 2-aminobutanoate)-(L-tartrate). libretexts.org

Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. unchainedlabs.comrsc.org The separated diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the enantiomerically pure methyl 2-aminobutanoate. The other enantiomer can be recovered from the mother liquor.

| Step | Description |

| 1. Salt Formation | Racemic methyl 2-aminobutanoate is reacted with a chiral resolving agent (e.g., L-tartaric acid). |

| 2. Crystallization | The resulting mixture of diastereomeric salts is subjected to fractional crystallization to separate them based on solubility differences. |

| 3. Liberation | The desired enantiomer is recovered from the purified diastereomeric salt by treatment with a base. |

Kinetic Resolution Approaches

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to an enrichment of the less reactive enantiomer in the remaining substrate.

Enzymatic kinetic resolution (EKR) utilizes the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic substrate. academie-sciences.fr Lipases are commonly used enzymes for the kinetic resolution of esters.

In the context of racemic methyl 2-aminobutanoate, a lipase can be used to selectively hydrolyze one of the enantiomers. For instance, a lipase could preferentially hydrolyze (S)-methyl 2-aminobutanoate to (S)-2-aminobutanoic acid, leaving behind the unreacted this compound in high enantiomeric excess. researchgate.net

The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). researchgate.net A high E-value is crucial for obtaining a product with high enantiomeric excess. The reaction conditions, such as the choice of enzyme, solvent, and temperature, can significantly influence the enantioselectivity. blucher.com.br

| Enzyme | Substrate | Reaction | Outcome |

| Lipase | Racemic methyl 2-aminobutanoate | Selective hydrolysis | Unreacted this compound and hydrolyzed (S)-2-aminobutanoic acid. |

Alternatively, the kinetic resolution can be performed through the N-acylation of the racemic amine using an acyl donor in the presence of a lipase. researchgate.net In this case, one enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer.

Chemical Kinetic Resolution

Chemical kinetic resolution is a pivotal technique for isolating a single enantiomer from a racemic mixture. This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts more rapidly, allowing for the separation of the slower-reacting, unconsumed enantiomer.

While enzymatic resolutions are common, purely chemical methods offer alternative pathways. One such strategy involves palladium-catalyzed enantioselective C-H activation. nih.gov In this approach, a chiral ligand directs the metal catalyst to functionalize one enantiomer preferentially. For instance, in the kinetic resolution of arylalkylamines, a Pd-catalyst combined with an L-amino acid ligand can selectively iodinate the (R)-enantiomer, allowing the (S)-enantiomer to be recovered. nih.gov By switching to a D-amino acid ligand, the opposite enantiomer can be targeted. nih.gov This method achieves high selectivity factors, sometimes exceeding 200, enabling the production of both the functionalized product and the remaining starting material with high enantiomeric purity. nih.gov

Another chemical kinetic resolution technique employs chiral acylation reagents. Atropisomeric compounds, such as N-N axially chiral quinazolinones, have been developed as effective reagents for the kinetic resolution of racemic amines through acylation. rsc.org The chiral structure of the acylation agent creates a diastereomeric transition state during the reaction, leading to a significant difference in activation energy for the two enantiomers of the amine. This results in the selective acylation of one enantiomer, leaving the other unreacted and enantiomerically enriched. rsc.org

Table 1: Illustrative Data for Kinetic Resolution of Chiral Amines This table presents representative data from a Pd-catalyzed enantioselective C-H iodination for the kinetic resolution of α-branched benzylamines, a process analogous to what could be applied to amino esters.

| Substrate | Ligand | Yield (%) of Iodinated Product | Enantiomeric Excess (ee, %) of Product | Selectivity Factor (s) |

| 2-Phenyl-amino alcohol | L-amino acid | - | - | 88 |

| 2-(ortho-fluoro)-phenyl amino alcohol | L-amino acid | - | - | 188 |

| 2-Naphthyl-amino alcohol | L-amino acid | - | - | 112 |

Source: Adapted from research on enantioselective C-H iodination. nih.gov

Deracemization Strategies

Deracemization processes are highly efficient as they theoretically allow for the conversion of an entire racemic mixture into a single, desired enantiomer, achieving yields up to 100%. This contrasts with kinetic resolution, which has a maximum theoretical yield of 50% for the desired enantiomer.

A prominent deracemization strategy is Dynamic Kinetic Resolution (DKR) . DKR combines the enantioselective reaction of a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. beilstein-journals.org This ensures that the substrate pool for the desired enantioselective transformation is continuously replenished, driving the reaction toward a single enantiomeric product. beilstein-journals.org A common DKR setup for amines and related compounds involves a lipase for the enantioselective acylation and a ruthenium complex as the racemization catalyst. beilstein-journals.org The racemization catalyst must be compatible with the enzyme and operate under similar conditions. researchgate.net This chemoenzymatic approach has been successfully scaled up for the synthesis of chiral amines, demonstrating its industrial viability. beilstein-journals.org

Another powerful deracemization method involves a one-pot, two-step cascade catalyzed by stereocomplementary enzymes, such as ω-transaminases. researchgate.net In the first step, one enantiomer of a racemic amine is converted to a ketone by an (S)-selective transaminase in a kinetic resolution. researchgate.net In the second step, after the first enzyme is potentially inactivated, an (R)-selective transaminase is used to convert the intermediate ketone back into the amine, but this time as the desired (R)-enantiomer. researchgate.net More advanced systems use a combination of an amino acid oxidase and an amino acid dehydrogenase. frontiersin.org The oxidase selectively deaminates the undesired L-enantiomer to an α-keto acid, which is then reduced back to the desired D-amino acid by the dehydrogenase. frontiersin.orgnih.gov

Table 2: Example of a Large-Scale Dynamic Kinetic Resolution of an Amine This table shows results for the DKR of (±)-1-phenylethylamine, illustrating the effectiveness of the strategy.

| Scale | Acyl Donor | Catalyst Loading (Ru-complex) | Yield (%) | Enantiomeric Excess (ee, %) |

| 10 mmol | Ethyl methoxyacetate | 1.25 mol % | 90% | 97% |

| 45 mmol | Methyl methoxyacetate | 1.25 mol % | 83% | 98% |

Source: Adapted from research on the large-scale DKR of primary amines. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency.

Biocatalysis is a cornerstone of green synthesis for chiral compounds. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often in aqueous media, reducing the need for harsh reagents and organic solvents. academie-sciences.fr Their high chemo-, regio-, and enantioselectivity can simplify synthetic routes, eliminate the need for protecting groups, and reduce downstream purification efforts. academie-sciences.frnih.gov The use of biocatalysts, such as lipases in DKR or transaminases in deracemization, exemplifies this principle, offering a sustainable alternative to traditional chemical methods. researchgate.netmdpi.com

Atom economy is another key principle, focusing on maximizing the incorporation of all materials from the starting reagents into the final product. Strategies like C-H amination are particularly advantageous as they directly functionalize a carbon-hydrogen bond, avoiding the pre-functionalization of substrates and the generation of stoichiometric byproducts. nih.gov Multicomponent reactions, where three or more reactants combine in a single step to form the product, also tend to have higher atom economy and are considered a green synthetic approach. researchgate.net

The development of one-pot or cascade reactions further enhances the green profile of a synthesis. researchgate.net By combining multiple reaction steps into a single operation, these processes reduce the need for intermediate isolation and purification, which in turn cuts down on solvent use, energy consumption, and waste generation. researchgate.net The deracemization of amino acids using multi-enzyme systems in a single vessel is a prime example of a successful cascade process. frontiersin.org

Table 3: Alignment of Synthetic Strategies with Green Chemistry Principles

| Synthetic Strategy | Green Principle(s) Addressed | Rationale |

| Biocatalytic C-H Amination | Atom Economy, Waste Prevention | Direct functionalization avoids pre-activated substrates and byproducts. nih.gov |

| Dynamic Kinetic Resolution | High Yield, Reduced Waste | Converts 100% of racemic starting material to a single product. beilstein-journals.org |

| Multi-Enzyme Cascades | Process Intensification, Safer Solvents | Multiple steps in one pot, often in aqueous buffer, reduce solvent use and waste. researchgate.netfrontiersin.org |

| Multicomponent Synthesis | Atom Economy, Energy Efficiency | Combines multiple reactants in a single, efficient step. researchgate.net |

Chemical Reactivity and Derivatization Pathways of R Methyl 2 Aminobutanoate

Reactivity of the Ester Moiety

The methyl ester group of (R)-methyl 2-aminobutanoate is susceptible to various nucleophilic substitution reactions.

Hydrolysis and Transesterification Reactions

The ester can be hydrolyzed under acidic or basic conditions to yield (R)-2-aminobutanoic acid and methanol (B129727). smolecule.com This reaction is fundamental in peptide synthesis and other applications where the free carboxylic acid is required.

Transesterification, the process of exchanging the methyl group for a different alkyl or aryl group, can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a variety of (R)-2-aminobutanoate esters with different properties. For instance, if a different alkyl group is desired, transesterification or saponification followed by re-esterification may be necessary. google.com

| Reaction | Reagents/Conditions | Product |

| Hydrolysis | Acid or Base | (R)-2-aminobutanoic acid |

| Transesterification | Alcohol, Acid/Base Catalyst | (R)-alkyl 2-aminobutanoate |

Reduction to Chiral Amino Alcohols

The ester functionality can be reduced to a primary alcohol, yielding the corresponding chiral amino alcohol, (R)-2-aminobutanol. This transformation is typically carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). orgsyn.org Borane-methyl sulfide (B99878) (BMS) has also been reported for the reduction of amino acids. orgsyn.org The resulting chiral amino alcohols are important intermediates in the synthesis of various biologically active molecules. orgsyn.orgacs.orgbenthamopen.com For example, the reduction of N-protected amino acids to amino alcohols is a key step in the synthesis of many pharmaceutical compounds. benthamopen.comcore.ac.uk

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent (e.g., THF, Et₂O) | (R)-2-aminobutanol |

| Borane-Methyl Sulfide (BMS) | Anhydrous solvent (e.g., THF) | (R)-2-aminobutanol |

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is nucleophilic and can participate in a wide array of reactions.

Acylation and Sulfonylation for Amide Formation

The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form N-acyl derivatives. This reaction is fundamental in peptide synthesis, where the amine group of one amino acid ester reacts with the activated carboxyl group of another. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are crucial for introducing various functional groups and protecting the amine functionality during multi-step syntheses.

| Reaction | Reagent | Product |

| Acylation | Acid chloride, Anhydride (B1165640) | N-acyl-(R)-methyl 2-aminobutanoate |

| Sulfonylation | Sulfonyl chloride | N-sulfonyl-(R)-methyl 2-aminobutanoate |

Reductive Amination and Alkylation

Reductive amination provides a pathway to introduce alkyl groups onto the nitrogen atom. This typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. rsc.orgorganic-chemistry.org Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.gov This method is highly versatile and allows for the synthesis of a wide range of N-alkylated derivatives. organic-chemistry.orgnih.gov

Alkylation of the primary amine can also be achieved by direct reaction with alkyl halides. However, this method can be less selective and may lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. whiterose.ac.uk

| Reaction | Reagents | Product |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-alkyl-(R)-methyl 2-aminobutanoate |

| Alkylation | Alkyl Halide | N-alkyl-(R)-methyl 2-aminobutanoate (and over-alkylation products) |

Formation of Chiral Imine and Schiff Base Derivatives

The primary amine of this compound can condense with aldehydes and ketones to form chiral imines, also known as Schiff bases. numberanalytics.com This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. numberanalytics.com These chiral imines are valuable intermediates in asymmetric synthesis, where they can be used as chiral ligands or as substrates for stereoselective transformations. For instance, the reaction of an amine with a carbonyl compound forms a carbon-nitrogen double bond, which is characteristic of imines. numberanalytics.com The formation of these derivatives is a key step in many organic synthesis pathways. organic-chemistry.org

Urea (B33335) and Thiourea (B124793) Formation

The primary amine of this compound readily undergoes nucleophilic addition to isocyanates and isothiocyanates to form chiral ureas and thioureas, respectively. These derivatives are of significant interest, particularly in the fields of organocatalysis and medicinal chemistry, where the (thio)urea moiety can act as a hydrogen-bond donor. nih.gov

The general synthesis of thioureas from primary amines is a versatile and atom-economical method. mdpi.com The reaction of an amine with an isothiocyanate is a common approach to creating unsymmetrical thioureas. mdpi.comuran.ua For instance, chiral thioureas can be prepared from amino acid esters by reacting them with suitable isothiocyanates, such as 3,5-bis(trifluoromethyl)phenyl isothiocyanate, often in the presence of a base. beilstein-journals.org

Similarly, the formation of ureas can be achieved by reacting the amine with an isocyanate. One-pot syntheses have been developed where a protected amine is converted in situ into an isocyanate, which then reacts with another amine to yield unsymmetrical ureas in high yields. researchgate.net Another method involves the use of triphosgene (B27547) for the efficient synthesis of N,N'-unsymmetrically disubstituted ureas. acs.org The discovery of gaburedins, a family of naturally occurring ureas derived from γ-aminobutyrate (GABA), highlights the relevance of urea functionalities in natural products. rsc.orgrsc.org

The reaction conditions for these transformations are generally mild. Thiourea formation, for example, can be carried out using various solvents like tetrahydrofuran (B95107) (THF) or benzene. sphinxsai.com Continuous-flow synthesis methods have also been developed, using aqueous polysulfide solutions to enable the reaction under homogeneous conditions. mdpi.com

Table 1: Examples of Urea and Thiourea Formation Reactions This table is illustrative and based on general reactions of amino esters.

| Reactant 1 | Reactant 2 | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| This compound | Phenyl isothiocyanate | Chiral Thiourea | THF, room temperature | beilstein-journals.orgsphinxsai.com |

| This compound | Benzoyl isothiocyanate | Chiral Acylthiourea | Dry benzene | sphinxsai.com |

| This compound | Phenyl isocyanate | Chiral Urea | CH₂Cl₂, base | researchgate.netresearchgate.net |

| This compound | Triphosgene, then amine | Unsymmetrical Urea | One-pot, various solvents | acs.org |

Condensation Reactions and Cyclization Pathways

The dual functionality of this compound allows it to participate in various condensation and cyclization reactions to form a range of heterocyclic and acyclic structures.

Condensation Reactions: The most common condensation reaction involves the formation of an amide bond (peptide coupling). The amino group of this compound can react with a carboxylic acid to form a new peptide bond. This is a fundamental transformation in peptide synthesis. For example, tert-butyl (S)-2-aminobutanoate has been used in condensation reactions with carboxylic acids in the presence of coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) to synthesize dipeptides. mdpi.comsemanticscholar.org The ester group can also undergo reactions, such as aminolysis with ammonia, to form the corresponding amide, (R)-2-aminobutyramide. rsc.org

The Knorr-pyrrole synthesis provides another pathway where an α-amino ketone condenses with a β-keto ester. nih.gov While this compound is a β-amino ester derivative, this illustrates the principle of using amino esters in condensation cascades to build complex molecules. nih.gov

Cyclization Pathways: Intramolecular reactions or intermolecular reactions followed by cyclization can lead to heterocyclic systems. For example, β-amino acids can be cyclized to form β-lactams, although this is more typical for β-amino acids themselves rather than their esters. However, derivatives can be designed to facilitate cyclization. For instance, reactions involving N-alkylazetidines with chloroformates lead to ring-opening, but subsequent intramolecular substitution can form new cyclic structures like 1,3-oxazinan-2-ones. bioorg.org The synthesis of 2-aminothiazoles from β-ketoesters and thiourea via a modified Hantzsch condensation is another example of building heterocyclic rings, a reaction class where derivatives of this compound could potentially be employed. beilstein-journals.org

Table 2: Examples of Condensation and Cyclization Reactions This table is illustrative, drawing from reactions of similar amino esters.

| Reaction Type | Reactants | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Peptide Coupling | This compound, N-protected amino acid | Dipeptide | TBTU, 2,6-lutidine, DCM | mdpi.comsemanticscholar.org |

| Aminolysis | This compound, Ammonia | (R)-2-aminobutyramide | 7N NH₃ in MeOH, rt | rsc.org |

| Knorr-Pyrrole Synthesis | α-amino ketone, β-keto ester | Substituted Pyrrole | Biocatalytic (Transaminase) | nih.gov |

| Hantzsch-type Thiazole Synthesis | β-keto ester, Thiourea | 2-Aminothiazole | Electrochemical, NH₄I mediator | beilstein-journals.org |

Stereoselective Transformations at the α-Carbon

Modifying the α-carbon of this compound while controlling the stereochemistry is a key strategy for synthesizing complex α-amino acid derivatives. This typically requires converting the initial ester into a derivative that can form a stabilized enolate, allowing for diastereoselective reactions.

A common strategy involves the α-methylation or α-alkylation of a protected amino acid derivative. For example, a study on the α-methylation of a protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid derivative demonstrated a highly stereoselective reaction. nih.gov After protection of the amine and ester functionalities, treatment with a strong base like lithium diisopropylamide (LDA) generates a lithium enolate. This enolate can then react with an electrophile, such as methyl iodide. nih.gov The stereochemical outcome is often directed by the steric hindrance of the existing chiral framework, forcing the electrophile to approach from the less hindered face of the enolate. nih.gov

The Matteson homologation of boronic esters is another powerful method for the stereoselective synthesis of α-amino acid derivatives. uni-saarland.de This iterative process involves reacting a chiral boronic ester with a carbenoid like dichloromethyllithium, followed by nucleophilic substitution of the resulting α-chloro boronic ester. This allows for the introduction of various substituents at the α-position with high diastereoselectivity. uni-saarland.de

While direct α-functionalization of the simple methyl ester is challenging due to potential racemization, converting it into more complex derivatives, such as those used in Seebach's self-reproduction of chirality or those incorporating chiral auxiliaries, enables these highly controlled transformations. nih.gov These methods are crucial for creating non-canonical amino acids with β-branching or other complex side chains for use in pharmaceutical development. nih.gov

Table 3: Stereoselective α-Carbon Transformations This table is illustrative, based on principles applied to chiral amino acid derivatives.

| Transformation | Substrate Type | Reagents | Key Feature | Reference |

|---|---|---|---|---|

| Diastereoselective α-Methylation | Protected cyclic amino acid ester | 1. LDA, THF, -78 °C2. Methyl iodide | Steric hindrance from the fused ring directs the approach of the electrophile. | nih.gov |

| Matteson Homologation | Chiral boronic ester derivative | 1. LiCHCl₂2. Nucleophile (e.g., NaN₃) | Iterative, highly diastereoselective chain elongation and functionalization. | uni-saarland.de |

| Asymmetric Strecker Reaction | (Not directly from the ester) | Aldehyde, Amine, Cyanide source, Chiral catalyst | Asymmetric synthesis of α-amino nitriles, precursors to α-amino acids. | nih.gov |

Applications of R Methyl 2 Aminobutanoate in Advanced Organic and Materials Synthesis

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (R)-methyl 2-aminobutanoate makes it an excellent starting material for asymmetric synthesis, where the primary goal is to create a specific stereoisomer of a target molecule. This control over the three-dimensional arrangement of atoms is critical in fields like medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities.

Stereoselective Synthesis of Chiral Heterocyclic Compounds

This compound is a key starting material for the synthesis of enantiopure heterocyclic compounds, which are core structures in many pharmaceuticals. A prominent example is the synthesis of chiral 2-substituted pyrrolidines. The synthesis of these heterocycles often involves the conversion of the amino acid ester into a suitable intermediate that can undergo cyclization.

A general strategy involves the transformation of the amino group and the ester into functionalities that can react intramolecularly to form the pyrrolidine (B122466) ring. For instance, the ester can be reduced to an alcohol, and the amino group can be protected and later involved in a ring-closing reaction. Alternatively, the amino group can be used to direct the formation of a new carbon-carbon bond to construct the ring.

One notable application is in the synthesis of intermediates for pyrrolidine-based drugs. For example, a synthetic route to enantiopure trans-2,5-disubstituted pyrrolidines utilizes a homoallylic sulfonamide derived from a β-amino aldehyde, which itself can be prepared from a chiral amino acid like (R)-2-aminobutyric acid. nih.gov The synthesis of pyrrolidine (−)-197B, a toxic alkaloid, highlights this approach where the stereocenter from the initial amino acid dictates the final stereochemistry of the heterocyclic product. nih.gov

| Reaction Step | Description | Key Reagents | Reference |

| Amine Protection | The amino group of this compound is protected to prevent unwanted side reactions. | Boc-anhydride or Fmoc-Cl | nih.gov |

| Ester Reduction | The methyl ester is reduced to a primary alcohol. | Lithium aluminum hydride (LiAlH₄) | General knowledge |

| Alcohol Activation | The hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). | TsCl or MsCl, base | General knowledge |

| Cyclization | Intramolecular nucleophilic substitution, where the deprotected amine attacks the activated alcohol, forms the pyrrolidine ring. | Base to deprotect amine | nih.govrsc.orgorganic-chemistry.org |

This table outlines a generalized pathway for the conversion of this compound into a chiral pyrrolidine scaffold.

Construction of Enantiopure Natural Product Scaffolds and Analogs

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, frequently relies on the use of chiral building blocks from the "chiral pool." this compound and its parent acid, (R)-2-aminobutyric acid, are valuable components of this pool.

A compelling example is the total synthesis of obyanamide, a cytotoxic cyclic depsipeptide isolated from a marine cyanobacterium. The initial structural assignment was later revised based on a total synthesis that utilized a derivative of (R)-2-aminobutyric acid. Specifically, the synthesis employed methyl (R)-N-Boc-3-aminopentanoate, which was derived from (R)-2-aminobutyric acid through a Wolff rearrangement. researchgate.net This successful synthesis not only confirmed the correct structure of obyanamide but also demonstrated the utility of (R)-2-aminobutyric acid derivatives in constructing complex natural product scaffolds. researchgate.net

The general approach involves incorporating the chiral fragment from this compound into a larger molecule through coupling reactions, and then elaborating the structure through a series of stereocontrolled transformations to arrive at the final natural product or its analog.

Preparation of Enantiomerically Pure Pharmaceutical Intermediates (focus on synthetic methodology, not drug action)

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A key example is its role in the preparation of intermediates for the anti-epileptic drug Levetiracetam. While the active enantiomer is (S)-Levetiracetam, the synthetic methodologies are directly applicable to the (R)-enantiomer, and the use of the corresponding (R)- or (S)-2-aminobutyric acid derivative is what determines the final product's stereochemistry.

The synthesis of the key intermediate, (S)-2-aminobutanamide hydrochloride, often starts from (S)-2-aminobutyric acid. google.com The acid is first esterified to produce methyl (S)-2-aminobutanoate hydrochloride. google.com This ester is then subjected to ammonolysis to form the corresponding amide.

A typical synthetic sequence is detailed below:

| Step | Transformation | Reagents and Conditions | Typical Yield | Reference |

| 1 | Esterification | (S)-2-aminobutyric acid, Methanol (B129727) (MeOH), Thionyl chloride (SOCl₂) or HCl gas, 0°C to reflux | >90% | google.comrsc.org |

| 2 | Ammonolysis | Methyl (S)-2-aminobutanoate hydrochloride, Methanolic ammonia, Pressure | High | researchgate.net |

| 3 | Acylation and Cyclization | (S)-2-aminobutanamide, 4-chlorobutyryl chloride, Base (e.g., triethylamine), followed by cyclization | Moderate to High | researchgate.net |

This methodology underscores the importance of (R/S)-methyl 2-aminobutanoate as a direct precursor to key pharmaceutical amides. The initial esterification of the amino acid is a critical step to activate the carboxyl group for subsequent amidation.

Precursor for Peptide and Peptidomimetic Synthesis

In the realm of peptide science, the incorporation of non-proteinogenic amino acids is a powerful strategy to create novel peptides and peptidomimetics with enhanced stability, conformational constraint, and biological activity. This compound serves as a valuable precursor in this context.

Incorporation into Oligopeptide Chains via Solid-Phase and Solution-Phase Methods

This compound can be incorporated into peptide sequences using standard peptide synthesis protocols, most notably Solid-Phase Peptide Synthesis (SPPS). In SPPS, a peptide chain is assembled stepwise while being anchored to an insoluble resin support. asm.org

For its use in Fmoc-based SPPS, this compound is first converted to its N-Fmoc protected form, N-Fmoc-(R)-2-aminobutyric acid. This is achieved by reacting the free amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base. The resulting Fmoc-protected amino acid can then be used in automated or manual peptide synthesizers.

The general cycle for incorporating an N-Fmoc-(R)-2-aminobutyric acid residue into a growing peptide chain on a solid support is as follows:

Deprotection: The Fmoc group of the resin-bound amino acid is removed using a piperidine (B6355638) solution.

Activation and Coupling: The carboxylic acid of N-Fmoc-(R)-2-aminobutyric acid is activated using coupling reagents like HBTU/HATU and a base such as DIPEA. The activated amino acid is then coupled to the free amine of the resin-bound peptide. nih.gov

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. The ethyl side chain of the aminobutyric acid residue can influence the peptide's secondary structure and its interaction with biological targets.

Design of Non-Natural Amino Acid Residues for Peptide Modification

This compound serves as a scaffold for the design of more complex non-natural amino acid residues for creating peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties, such as resistance to enzymatic degradation and better oral bioavailability. nih.gov

The ethyl group at the α-carbon of (R)-2-aminobutyric acid can be chemically modified to introduce new functionalities. For example, dehydrogenation reactions can be used to create unsaturated amino acid derivatives, which are versatile intermediates for further chemical transformations. nih.gov These modifications can introduce conformational constraints into the peptide backbone, leading to more defined secondary structures.

Furthermore, the (R)-configuration and the ethyl side chain distinguish it from the proteinogenic amino acids, making peptides containing this residue less susceptible to degradation by proteases. The incorporation of such non-natural residues can significantly enhance the therapeutic potential of peptide-based drugs. mdpi.comrsc.org

Synthesis of Constrained Peptidomimetics

The incorporation of non-natural amino acids like (R)-2-aminobutanoic acid, provided by its methyl ester, is a powerful strategy for designing peptidomimetics with restricted conformations. Peptides often suffer from poor metabolic stability and low bioavailability. Constraining their structure into a specific bioactive conformation, such as a β-turn or α-helix, can enhance their affinity for biological targets and improve their resistance to enzymatic degradation. nih.gov

The (R)-configuration of the α-carbon and the ethyl side chain of the residue derived from this compound influence the local backbone dihedral angles (φ and ψ), forcing the peptide chain to adopt specific secondary structures. The introduction of such α-substituted amino acids disrupts native conformations and can nucleate folding into well-defined structures. nih.govresearchgate.net For instance, the strategic placement of D-amino acids (like (R)-2-aminobutanoic acid) is a known method to induce β-turn structures, which are crucial for molecular recognition in many biological processes. nih.gov

Research has shown that peptides containing α,α-disubstituted amino acids, a class to which derivatives of this compound are related, exhibit a high propensity to form helical or turn structures. acs.orgscispace.com While (R)-2-aminobutanoic acid is not α,α-disubstituted, its unnatural stereochemistry provides significant conformational constraint. The synthesis of these peptidomimetics typically involves standard solid-phase or solution-phase peptide coupling techniques, where the protected (R)-2-aminobutanoic acid unit is incorporated into the growing peptide chain. nih.gov

Table 1: Influence of Unnatural Amino Acids on Peptide Conformation

| Unnatural Amino Acid Type | Common Induced Conformation | Rationale for Constraint | Representative Reference |

| D-Amino Acids (e.g., (R)-2-aminobutanoic acid) | β-Turns (Type I' or II') | Steric clashes involving the side chain in standard helical or sheet structures favor turn formation. | nih.gov |

| α,α-Disubstituted Amino Acids (e.g., Aib) | 3₁₀- or α-Helices | Restricted φ/ψ torsional angles due to gem-dialkyl substitution. | acs.orgscispace.com |

| N-Alkyl Amino Acids | Cis-amide bonds, altered H-bonding | Steric hindrance around the nitrogen atom modifies peptide bond geometry and removes a hydrogen bond donor. | nih.gov |

Development of Chiral Ligands and Catalysts

The inherent chirality of this compound makes it an excellent starting material for the synthesis of chiral ligands and catalysts used in asymmetric synthesis. These tools are essential for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

Chiral N-ligands are a cornerstone of asymmetric metal catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov this compound can be readily converted into a variety of N-ligands. The primary amine group serves as a versatile handle for derivatization, often through reductive amination or acylation, to introduce other coordinating groups and build bidentate or tridentate ligand scaffolds.

For example, chiral amino esters can be reacted with heterocyclic aldehydes to create Schiff base ligands or reduced to form amino alcohol ligands. mdpi.com These ligands, featuring both nitrogen and oxygen donors, can effectively chelate to metal ions like palladium, rhodium, or copper. The (R)-stereocenter of the original amino ester remains intact, imparting chirality to the resulting metal complex. These complexes have been successfully applied in a range of asymmetric transformations, including allylic alkylations and Henry reactions. mdpi.commdpi.com The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents to optimize enantioselectivity. nih.gov

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. Amino acids and their derivatives are a prominent class of organocatalysts. Derivatives of this compound can be incorporated into more complex structures to serve as bifunctional catalysts, often activating substrates through hydrogen bonding or the formation of transient iminium or enamine intermediates.

For instance, the amine functionality can be incorporated into thiourea (B124793), squaramide, or other hydrogen-bond-donating scaffolds. beilstein-journals.orgnih.gov These catalysts utilize the chiral backbone originating from this compound to create a defined three-dimensional pocket. In this pocket, one part of the catalyst (e.g., a basic amine) activates one reactant while another part (e.g., the hydrogen-bonding moiety) activates the other, leading to highly enantioselective bond formation in reactions like Michael additions or aldol (B89426) reactions. beilstein-journals.orgmdpi.com

Table 2: Asymmetric Michael Addition Catalyzed by Amino Acid-Derived Organocatalysts

| Catalyst Type | Activating Groups | Reaction Example | Achieved Enantioselectivity (ee) | Representative Reference |

| β-Amino Acid | Carboxylic Acid, Secondary Amine | Isobutyraldehyde + N-Benzylmaleimide | Up to 98% | mdpi.com |

| Cinchona Squaramide | Squaramide, Tertiary Amine (Quinuclidine) | Acetylacetone + trans-β-Nitrostyrene | Up to 96% | beilstein-journals.org |

| 2-aminoDMAP/Urea (B33335) | Urea, Pyridine Nitrogen | Dimethyl Malonate + trans-β-Nitrostyrene | Up to 98% | nih.gov |

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the transformation, the auxiliary is removed, having transferred its chiral information to the product. Derivatives of this compound can function as effective chiral auxiliaries.

The amino acid derivative is covalently bonded to the substrate, for example, by forming an amide linkage. The inherent chirality and specific conformation of the attached auxiliary then block one face of the reactive center of the substrate, forcing an incoming reagent to attack from the less hindered face. This strategy has been widely used in asymmetric alkylations, aldol reactions, and Diels-Alder reactions. wikipedia.orgvulcanchem.comsigmaaldrich.com For example, an amide formed between a prochiral enolate precursor and a chiral amine derived from this compound can direct diastereoselective alkylation. Subsequent hydrolysis of the amide bond removes the auxiliary, which can often be recovered and reused, and reveals the enantiomerically enriched product. vulcanchem.com

Application in Polymer Science and Materials Chemistry

The demand for functional, biodegradable, and optically active polymers has driven interest in using renewable chiral building blocks like amino acids in materials science. tandfonline.com this compound provides a route to chiral polymers with defined stereochemistry, leading to materials with unique optical, recognition, and physical properties.

Stereoregular polymers, where the stereochemistry of each monomer unit is controlled, can exhibit significantly different properties compared to their atactic (random) counterparts. The (R)-stereocenter in this compound can be preserved during polymerization to create chiral polymers.

One major class of such polymers is the poly(ester amide)s (PEAs). These materials are synthesized from monomers containing both ester and amide linkages, often derived from amino acids, diols, and dicarboxylic acids. upc.edu Monomers can be prepared from this compound and then subjected to polymerization. For example, a diester-diamine monomer can be synthesized by reacting the amino ester with a diol, followed by polymerization with a diacid chloride. upc.edu The resulting PEAs are often biodegradable and biocompatible, and their properties can be tuned by the choice of co-monomers. colab.ws The presence of the regular chiral centers along the polymer backbone can induce the formation of stable secondary structures, such as helices, influencing the material's bulk properties, including thermal stability and crystallinity. semanticscholar.orgacs.org

Development of Bio-based and Sustainable Materials

The drive towards a circular economy has intensified research into biodegradable polymers derived from renewable resources. Amino acids and their derivatives are prime candidates for creating such materials, particularly polyamides and poly(ester amides), due to their inherent chirality, biocompatibility, and the potential for enzymatic degradation. mdpi.commdpi.com this compound serves as a potential bio-based monomer for the synthesis of these sustainable polymers.

The general approach to synthesizing polyamides from amino acid esters involves polycondensation reactions. acs.org The amine group of one this compound molecule can react with the ester group of another, typically under conditions that facilitate the elimination of methanol, to form an amide bond. This step-growth polymerization would lead to the formation of a chiral polyamide, specifically nylon-3 (poly(β-alanine) analogue if derived from a 3-amino acid) or in this case a substituted nylon-2. The presence of the ethyl group on the chiral center of the polymer backbone would influence the material's physical properties, such as its crystallinity, melting point, and solubility, compared to unsubstituted polyamides.

Research into poly(ester amides) has shown that incorporating amino acids can yield materials with excellent thermal and mechanical properties combined with biodegradability. mdpi.com For example, poly(ester amides) containing γ-aminobutyric acid (GABA) have been synthesized and show promise as biodegradable materials. mdpi.comresearchgate.net By analogy, this compound could be used as a comonomer along with dicarboxylic acids and diols to create novel poly(ester amides). The resulting polymer would have both ester and amide linkages, allowing for controlled degradation profiles, while the chiral side chain could induce specific secondary structures, affecting the material's macroscopic properties.

The development of such bio-based polymers from precursors like this compound is a key strategy in reducing reliance on fossil fuels and mitigating the environmental impact of plastics. mdpi.com

Table 1: Potential Bio-based Polymers Derived from this compound

| Polymer Type | Monomers/Comonomers | Key Bonds | Potential Properties |

|---|---|---|---|

| Chiral Polyamide | This compound | Amide | Biodegradable, Chiral, Modified thermal properties |

Preparation of Functionalized Surfaces and Hybrid Materials

The ability to control the chemical and physical properties of surfaces at the molecular level is critical for applications ranging from catalysis to biomedical devices and sensors. Similarly, the creation of hybrid materials, which combine organic and inorganic components, allows for the development of materials with synergistic or novel functionalities. This compound is a valuable molecule for both of these applications due to its chirality and bifunctional nature.

Functionalized Surfaces

This compound and its parent acid can be used to create functionalized surfaces, particularly through the formation of self-assembled monolayers (SAMs). uni-tuebingen.de SAMs are highly ordered molecular layers that spontaneously form on a substrate. The properties of the resulting surface are dictated by the terminal functional groups of the molecules in the SAM. nih.govrsc.org Molecules with amine or carboxyl groups are known to form stable SAMs on various substrates, including metals and metal oxides. nih.govbeilstein-journals.org

A key application is the creation of chiral surfaces for enantioselective processes. Research has shown that 2-aminobutanoate can be used to form chiral templates on palladium, Pd(111), surfaces. acs.orgresearchgate.net In these systems, the molecule adsorbs onto the metal surface, creating a chiral environment. The study found that the amino group plays a crucial role in anchoring the chiral group to the surface, preventing its free rotation and thereby maintaining the chiral integrity of the template. acs.org Such a templated surface can then exhibit enantioselectivity, for instance, in the adsorption of other chiral molecules like propylene (B89431) oxide, with a measured enantiomeric excess (ee) of up to ~27%. acs.org This demonstrates the potential for using this compound to design surfaces capable of distinguishing between enantiomers, a critical function in asymmetric catalysis and chiral separations.

Table 2: Enantioselectivity of Surfaces Templated with Chiral Molecules

| Chiral Templating Molecule | Substrate | Chiral Probe Molecule | Maximum Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-aminobutanoate | Pd(111) | Propylene Oxide | ~27% | acs.org |

Hybrid Materials

Hybrid materials, such as metal-organic frameworks (MOFs), merge the properties of inorganic nodes (metal ions or clusters) and organic linkers. The choice of the organic linker is critical in defining the structure, porosity, and functionality of the MOF. Chiral amino acid derivatives are attractive candidates for use as linkers to construct homochiral MOFs. uea.ac.uk

Advanced Analytical and Spectroscopic Characterization Methodologies for R Methyl 2 Aminobutanoate and Its Derivatives

Chiral Chromatography for Enantiomeric Purity Assessment

Enantiomeric purity, a critical quality attribute, is the measure of the excess of one enantiomer in a mixture. Chiral chromatography is the cornerstone technique for this assessment, utilizing a chiral environment to differentiate between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of enantiomers of amino acid esters. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Research Findings: The enantiomers of amino acid esters can be resolved directly or after derivatization. Direct analysis is often possible on macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), which are compatible with a wide range of aqueous and organic mobile phases suitable for polar, ionic compounds. sigmaaldrich.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® and Chiralcel® columns), are also highly effective, especially for N-derivatized analytes. yakhak.org

For enhanced detection and resolution, derivatization of the amino group is a common strategy. Reagents such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) or N-(3,5-dinitrobenzoyl) chloride create derivatives with strong chromophores, improving UV detection and often enhancing chiral recognition on the CSP. yakhak.orgoup.com For instance, N-3,5-dinitrobenzoyl derivatives of amino acid esters have been successfully separated on Pirkle-type CSPs and ionically bonded phases. oup.comjst.go.jp An enantiomeric excess (ee) of greater than 99% has been confirmed for related compounds using chiral HPLC, demonstrating the method's accuracy.

Table 6.1.1: Chiral HPLC Methods for Amino Acid Ester Enantioseparation This table provides illustrative examples of HPLC conditions for the chiral separation of amino acid esters or their derivatives.

| Chiral Stationary Phase (CSP) | Analyte Form | Mobile Phase Composition | Detection | Reference |

|---|---|---|---|---|

| Astec CHIROBIOTIC T (Teicoplanin-based) | Underivatized Amino Acids | LC-MS compatible: e.g., Methanol (B129727)/Water with volatile buffers like ammonium (B1175870) formate (B1220265) | LC-MS | sigmaaldrich.com |

| Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | NBD-derivatized α-amino acid ethyl esters | Isocratic: 10-30% 2-Propanol in Hexane | UV (310 nm) & Fluorescence (Ex: 470 nm, Em: 530 nm) | yakhak.org |

| (S)-1-(α-naphthyl)ethyl amine bonded to silica | N-(3,5-dinitrobenzoyl) methyl ester | Hexane / 1,2-dichloroethane (B1671644) / Ethanol | UV | jst.go.jp |

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1) | N-protected amino acids | Normal Phase (e.g., Hexane/Isopropanol) or Reversed Phase | UV | vulcanchem.com |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a high-resolution technique for separating volatile enantiomers. For non-volatile compounds like amino acids and their esters, derivatization is a mandatory step to increase volatility and thermal stability. conicet.gov.aroup.com

Research Findings: The typical derivatization procedure involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. uni-muenchen.de Common derivatizing agents include alkyl chloroformates (e.g., ethyl chloroformate) and fluorinated anhydrides (e.g., trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride) combined with various alcohols. conicet.gov.aruni-muenchen.dechromatographyonline.com This process converts the amino acid ester into a volatile derivative suitable for GC analysis.

The separation is achieved on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are the most widely used and successful CSPs in chiral GC. chromatographyonline.com For example, octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin (Lipodex E) and other derivatized beta-cyclodextrins (e.g., Rt-βDEX) have shown excellent separation capabilities for derivatized amino acids. conicet.gov.argcms.cz Another class of effective CSPs is based on amino acid derivatives, such as Chirasil-Val, which is a diamide (B1670390) selector that shows superior chiral recognition for many canonical amino acids after derivatization. uni-muenchen.denih.gov

Table 6.1.2: Chiral GC Methods for Derivatized Amino Acid Enantioseparation This table summarizes common derivatization and GC conditions for the chiral analysis of amino acids.

| Chiral Stationary Phase (CSP) | Derivatization Reagent(s) | Typical Analytes | Detection | Reference |

|---|---|---|---|---|

| Octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin (Lipodex E) | Ethyl Chloroformate / Ethanol | Various amino acids | FID, MS | conicet.gov.ar |

| Chirasil-L-Val | Heptafluorobutyl Chloroformate (HFBCF) / Methylamine | Secondary amino acids | MS (SIM) | nih.gov |

| Rt-βDEX (Derivatized β-cyclodextrin) | N-ethoxycarbonylheptafluorobutyl esters | Amino acids | FID, MS | chromatographyonline.com |

Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases

Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography, using a supercritical fluid (most commonly carbon dioxide) as the mobile phase. uva.es It is recognized for its high efficiency and speed, making it a powerful tool for chiral separations, particularly in the pharmaceutical industry. mdpi.com

Research Findings: SFC is well-suited for the analysis of amino acid esters. The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and higher throughput compared to HPLC. nih.gov To modulate solvent strength and elute more polar compounds, organic modifiers such as methanol are typically added to the CO₂ mobile phase. nih.govmdpi.com

Many CSPs used in HPLC can also be employed in SFC. Polysaccharide-based columns are very effective. uva.es For highly polar analytes like underivatized amino acids, zwitterionic CSPs (e.g., Chiralpak ZWIX) have been developed, which contain both acidic and basic functional groups to enhance retention and selectivity. uva.es In some cases, additives like ammonium formate are required to improve peak shape and achieve resolution, especially for basic amino acids. uva.es Studies on N-nitrobenzoylamino acid isopropyl esters demonstrated rapid resolution (under 5 minutes) on novel chiral valine-diamide phases using a CO₂-methanol mobile phase. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE), which interacts with the enantiomers to create differences in their apparent mobility. mdpi.comchromatographyonline.com

Research Findings: A key advantage of CE is its flexibility in screening different chiral selectors without the need to change the column. chromatographyonline.com Various classes of chiral selectors have been successfully used for the enantioseparation of amino acids and their derivatives. These include cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin), chiral crown ethers, macrocyclic antibiotics, and chiral ionic liquids. mdpi.comchromatographyonline.comfarmaciajournal.com The separation is based on the formation of transient diastereomeric complexes between the chiral selector and the analyte enantiomers. The stability of these complexes differs, leading to different migration times. The technique is known for its high separation efficiency, low sample and reagent consumption, and is applicable to a wide range of analytes, including amino acid esters. chromatographyonline.com

Spectroscopic Techniques for Stereochemical Elucidation and Structural Confirmation

While chromatography excels at determining enantiomeric purity, spectroscopic methods are indispensable for confirming the chemical structure and absolute stereochemistry of a chiral compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms (¹H, ¹³C, etc.).

To determine enantiomeric purity or assign absolute configuration using NMR, a chiral environment must be created in the NMR tube. This is achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). wiley-vch.denih.gov CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. researchgate.net This association leads to separate, observable signals for each enantiomer in the NMR spectrum (a phenomenon known as chemical shift non-equivalence), allowing for direct quantification of the enantiomeric ratio. rsc.org Thiourea (B124793) derivatives and compounds derived from ethyl (S)-lactate have been developed as effective CSAs for the enantiodiscrimination of amino acid derivatives. rsc.orgcnr.it This NMR-based method is highly valuable as it complements chromatographic techniques for stereochemical elucidation. wiley-vch.de

Table 6.2.1: Representative NMR Data for methyl 2-aminobutanoate The following data for the (S)-enantiomer is representative of the (R)-enantiomer, as standard NMR spectra are identical for both enantiomers. Chemical shifts (δ) are in ppm.

| Nucleus | Solvent | Chemical Shift (δ) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR (500 MHz) | MeOD | 1.05 (t, J = 7.6 Hz, 3H) | -CH₂CH₃ | rsc.org |

| ¹H NMR (500 MHz) | MeOD | 1.93 - 2.06 (m, 2H) | -CH₂CH₃ | rsc.org |

| ¹H NMR (500 MHz) | MeOD | 3.85 (s, 3H) | -O-CH₃ | rsc.org |

| ¹H NMR (500 MHz) | MeOD | 4.05 (t, J = 6.2 Hz, 1H) | α-CH | rsc.org |

| ¹³C NMR (126 MHz) | MeOD | 8.32 | -CH₂CH₃ | rsc.org |

| ¹³C NMR (126 MHz) | MeOD | 23.44 | -CH₂CH₃ | rsc.org |

| ¹³C NMR (126 MHz) | MeOD | 52.33 | -O-CH₃ | rsc.org |

| ¹³C NMR (126 MHz) | MeOD | 53.79 | α-CH | rsc.org |

| ¹³C NMR (126 MHz) | MeOD | 169.54 | C=O | rsc.org |

1D and 2D NMR for Structure Elucidation

One-dimensional NMR spectra, such as ¹H and ¹³C NMR, are fundamental for identifying the primary structure of (R)-methyl 2-aminobutanoate. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts, integration, and coupling constants. rsc.org Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. rsc.org

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. rsc.org

COSY spectra show correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

These techniques collectively enable the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Use of Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs) for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral compound is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this analysis. researchgate.netthieme-connect.de